molecular formula C8H9N3O3 B13949532 5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid CAS No. 737711-15-8

5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid

Cat. No.: B13949532
CAS No.: 737711-15-8
M. Wt: 195.18 g/mol
InChI Key: DJEAERTVPHVTTM-UHFFFAOYSA-N
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Description

5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid: is an organic compound that belongs to the class of pyridinecarboxylic acids These compounds are characterized by a pyridine ring substituted with a carboxylic acid group

Properties

CAS No.

737711-15-8

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

5-(2-acetylhydrazinyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H9N3O3/c1-5(12)10-11-6-2-3-7(8(13)14)9-4-6/h2-4,11H,1H3,(H,10,12)(H,13,14)

InChI Key

DJEAERTVPHVTTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC1=CN=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of 5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Mechanism of Action

Biological Activity

5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid, also known by its CAS number 737711-15-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, biological assays, and molecular interactions.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with an acetylhydrazine group and a carboxylic acid. Its structure can be represented as follows:

C1H1N1O2C1H1N1O1\text{C}_1\text{H}_1\text{N}_1\text{O}_2\text{C}_1\text{H}_1\text{N}_1\text{O}_1

Synthesis typically involves multi-step reactions starting from pyridine derivatives. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact through green chemistry practices .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid against various pathogens. A notable study conducted a series of antimicrobial screenings against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity, particularly against S. aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 1: Antimicrobial Activity of 5-(2-Acetylhydrazinyl)pyridine-2-carboxylic Acid

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus32High
Escherichia coli64Moderate
Acinetobacter baumannii128Low
Candida albicans256Very Low

Anticancer Activity

The potential anticancer properties of 5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid have also been investigated. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, one study reported an IC50 value of approximately 21.80 µM against the human liver cancer cell line SMMC-7721, indicating moderate cytotoxicity .

Case Study: In Vitro Anticancer Activity

A research group synthesized several metal complexes using 5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid as a ligand. These complexes demonstrated enhanced anticancer activity compared to the free ligand, suggesting that metal coordination can significantly improve biological efficacy. The study utilized MTS assays to evaluate cell viability post-treatment with these complexes.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction mechanisms between 5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid and target proteins involved in bacterial resistance and cancer progression. The docking simulations revealed that the compound interacts favorably with the DNA gyrase enzyme in S. aureus, suggesting a potential mechanism for its antibacterial action through inhibition of DNA replication .

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